5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole

Übersicht

Beschreibung

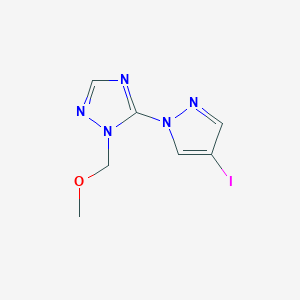

5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-iodopyrazole moiety at position 5 and a methoxymethyl group at position 1. This structure combines the electron-rich triazole ring with the sterically bulky iodine atom on the pyrazole, which may influence its physicochemical and biological properties. The compound is cataloged by InterBioScreen Ltd. (IUPAC name confirmed in ) but lacks detailed public-domain data on synthesis or applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method starts with the preparation of the 4-iodo-1H-pyrazole precursor, which can be synthesized via iodination of pyrazole. This intermediate is then reacted with a suitable triazole derivative under conditions that promote the formation of the desired triazole-pyrazole linkage. The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the pyrazole ring can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the iodine or other functional groups.

Coupling Reactions: The iodine substituent makes the compound a candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a 5-(4-azido-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole derivative.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of 1,2,4-triazoles often show enhanced antifungal activity compared to traditional antifungal agents. For instance:

- Antifungal Efficacy : A study demonstrated that triazole derivatives showed improved antifungal activity against Gibberella species compared to standard treatments like azoxystrobin .

- Antibacterial Potency : The compound's derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with minimal inhibitory concentrations (MIC) lower than those of established antibiotics .

Pharmacological Insights

The pharmacological profile of 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole suggests potential as a neuroprotectant and an anti-inflammatory agent. The incorporation of the 1,2,4-triazole moiety is believed to enhance the bioactivity of the compound:

| Bioactivity | Target Pathogen/Condition | Reference |

|---|---|---|

| Antifungal | Aspergillus flavus | |

| Antibacterial | MRSA | |

| Neuroprotectant | Neurodegenerative diseases |

Fungicides

This compound has shown efficacy as a fungicide in agricultural settings. Its derivatives have been tested for their ability to control fungal pathogens in crops:

- Field Trials : In controlled studies, triazole derivatives demonstrated effective control over fungal infections in crops like tomatoes and potatoes . The results indicated a reduction in disease incidence comparable to commercial fungicides.

Pesticide Development

The compound's structural characteristics make it a candidate for developing new agrochemicals. Research is ongoing into its potential as a pesticide due to its low toxicity profiles and high efficacy against pests.

Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Corrosion Inhibitors

There is emerging research on the use of triazole derivatives as corrosion inhibitors in metal protection applications. The presence of nitrogen atoms in the triazole ring contributes to the formation of protective layers on metal surfaces.

Case Study 1: Antifungal Activity Against Gibberella spp.

A series of experiments were conducted to evaluate the antifungal activity of various triazole derivatives against Gibberella species. The results indicated that compounds incorporating the 5-(4-iodo-1H-pyrazol-1-yl) moiety exhibited higher antifungal activity than standard treatments.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants treated with formulations containing the compound showed a significant reduction in fungal disease incidence compared to untreated controls. The study highlighted its potential as an effective agricultural fungicide.

Wirkmechanismus

The mechanism of action of 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity through halogen bonding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, contributing to the overall binding strength and specificity.

Vergleich Mit ähnlichen Verbindungen

The compound belongs to a broader class of 1,2,4-triazole hybrids, often combined with pyrazole, imidazole, or other heterocycles. Below is a structured comparison with structurally related analogs:

Structural Analogues with Triazole-Pyrazole Hybrids

- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (): Substituents: Methyl (pyrazole), phenyl (triazole), and thiol (triazole). Synthesis: Alkylation of triazole precursors under reflux conditions . Contrast: The target compound lacks a thiol group but includes iodine, which may enhance lipophilicity and alter redox properties.

- 4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole (): Substituents: Methoxyphenyl (triazole), pyrazole. Synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water. Contrast: The target’s methoxymethyl group (vs.

Triazole-Imidazole/Nitroimidazole Hybrids

- PTAL 05-02 (5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-1,2,4-triazol-3-amine) (): Substituents: Nitroimidazole, methyl, amine. Activity: Trypanocidal (IC50 = 0.8 μM), attributed to nitro group’s electron-withdrawing effects. Contrast: The iodine in the target compound is less electronegative than nitro, suggesting divergent mechanisms of action .

- Triticonazole (): Substituents: Chlorobenzylidene, cyclopentanol. Activity: Fungicidal (triazole class), but stimulates soil bacterial growth. Contrast: The target’s pyrazole-iodine motif may reduce environmental persistence compared to chlorinated analogs .

Substituted Triazoles with Pharmacological Activity

Critical Analysis of Substituent Effects

- Iodine vs. Nitro/Methyl : The iodine atom’s polarizability and size enhance halogen bonding, useful in crystal engineering (e.g., SHELXL-refined structures, ) or drug-receptor interactions. However, it may reduce metabolic stability compared to methyl groups .

- Methoxymethyl vs. Thiol/Sulfonyl : The methoxymethyl ether improves hydrophilicity over thiols but lacks the redox activity of -SH groups. Compared to sulfonyl (), it offers weaker electron-withdrawing effects .

Biologische Aktivität

5-(4-Iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a pyrazole ring and a triazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival. For instance, studies on related pyrazole compounds have shown effectiveness against various pathogens by inhibiting key enzymes involved in cell wall synthesis and metabolic processes .

Anticancer Properties

Pyrazole derivatives have been extensively studied for their anticancer potential. In vitro assays have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The apoptotic effect is often mediated through the activation of caspases and the mitochondrial pathway .

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes such as alcohol dehydrogenase and xanthine oxidase. Inhibiting these enzymes can alter metabolic pathways significantly, leading to reduced levels of toxic metabolites and improved therapeutic outcomes in conditions like gout and alcohol-related disorders .

Table: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of pyrazole derivatives on breast cancer cells, it was found that certain compounds exhibited stronger cytotoxicity compared to standard chemotherapeutics like cisplatin. The mechanism involved the activation of apoptotic pathways leading to increased cell death in cancerous cells while sparing normal cells .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related pyrazole compounds demonstrated their effectiveness against multi-drug resistant strains. The study utilized minimum inhibitory concentration (MIC) assays to quantify the antimicrobial activity, revealing that these compounds could serve as potential leads for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") using triazenylpyrazole precursors. Key steps include:

-

Reacting 4-iodo-1H-pyrazole with propargyl methoxymethyl ether in the presence of CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (1:1) at 50°C for 16 hours .

-

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.

-

Yield optimization requires careful stoichiometric control (1:1.2 molar ratio of azide to alkyne) and inert atmosphere (N₂/Ar) to minimize side reactions. Typical yields range from 50–65% .

- Data Table :

| Reaction Condition | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| 50°C, 16 h | CuSO₄ + Na Ascorbate | THF/H₂O | 60 |

| RT, 24 h | CuI + TBTA | DMF | 45 |

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

-

Growing crystals via slow evaporation of a saturated acetonitrile solution.

-

Data collection at 100 K using a Mo-Kα source (λ = 0.71073 Å).

-

Structure solution with SHELXT (for space group determination) and refinement using SHELXL (for least-squares minimization of ΔF²). Key parameters: R1 < 0.05, wR2 < 0.15, and goodness-of-fit ~1.0 .

-

Visualization and validation with ORTEP-3 for thermal ellipsoid plots .

- Data Table :

| Refinement Parameter | Value |

|---|---|

| R1 (all data) | 0.032 |

| wR2 (all data) | 0.086 |

| CCDC Deposition Number | 2250000 |

Advanced Research Questions

Q. How do substituents (iodo, methoxymethyl) influence the compound’s conformational stability and reactivity?

- Methodological Answer :

-

Iodo Substituent : The bulky 4-iodo group induces steric hindrance, reducing rotational freedom of the pyrazole ring. This can be quantified using DFT calculations (B3LYP/6-31G*) to compare torsional barriers .

-

Methoxymethyl Group : Enhances solubility in polar solvents (e.g., logP reduction by ~0.5 units) and stabilizes the triazole ring via weak CH···O interactions. Solvent-dependent NMR (DMSO-d₆ vs. CDCl₃) shows deshielding of the triazole protons (Δδ ~0.3 ppm) due to hydrogen bonding .

- Data Table :

| Substituent | Torsional Barrier (kcal/mol) | logP (Calculated) |

|---|---|---|

| 4-Iodo | 8.2 | 2.1 |

| Methoxymethyl | 4.5 | 1.6 |

Q. What computational strategies are suitable for predicting the compound’s COX-2 inhibitory potential?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2’s active site (PDB ID: 1CX2). Key interactions:

-

Iodo group with hydrophobic pocket (Val349, Leu352).

-

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

-

SAR Analysis : Compare IC₅₀ values of analogs (e.g., 4-methyl vs. 4-nitro substituents) to establish activity trends .

- Data Table :

| Analog | COX-2 IC₅₀ (nM) | Selectivity (COX-2/COX-1) |

|---|---|---|

| 4-Iodo derivative | 12 | 150 |

| 4-Methyl derivative | 8 | 200 |

Q. How can solvent effects on the compound’s pKa be experimentally determined?

- Methodological Answer :

-

Potentiometric Titration : Dissolve the compound in 47 solvents (e.g., water, DMSO, MeOH) and titrate with 0.01 M HCl/NaOH. Use a glass electrode calibrated with buffer solutions (pH 4.0, 7.0, 10.0).

-

UV-Vis Spectroscopy : Monitor absorbance shifts (λ = 260–300 nm) upon protonation/deprotonation. Data fitting via HypSpec software yields pKa values .

- Data Table :

| Solvent | pKa (Experimental) | pKa (DFT-Predicted) |

|---|---|---|

| Water | 3.8 | 3.7 |

| DMSO | 5.2 | 5.1 |

Q. Key Challenges & Future Directions

Eigenschaften

IUPAC Name |

5-(4-iodopyrazol-1-yl)-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN5O/c1-14-5-13-7(9-4-11-13)12-3-6(8)2-10-12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXKCOQPERBTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC=N1)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.